![molecular formula C10H14ClNO B6259913 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine CAS No. 910380-95-9](/img/no-structure.png)
2-(5-chloro-2-ethoxyphenyl)ethan-1-amine
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Overview
Description
“2-(5-chloro-2-ethoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C10H14ClNO . It’s also known as Benzeneethanamine, 5-chloro-2-ethoxy- .
Synthesis Analysis
The synthesis of such compounds often involves the use of transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .Chemical Reactions Analysis
Amines, including “2-(5-chloro-2-ethoxyphenyl)ethan-1-amine”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Scientific Research Applications
Biocatalysis in Chiral Amine Synthesis
Transaminases are promising biocatalysts for use in chiral amine synthesis . They can potentially use “2-(5-chloro-2-ethoxyphenyl)ethan-1-amine” as a substrate, contributing to the sustainable production of chiral amines, which are key components in many pharmaceuticals .
Metabolism Studies
The compound can be used in in vitro toxicokinetics and analytical toxicology studies . It can help understand drug-drug interactions, influence of individual polymorphisms, and elimination routes .
Drug Discovery
Given its structural similarity to certain NBOMe derivatives, “2-(5-chloro-2-ethoxyphenyl)ethan-1-amine” could potentially be used in the development of new therapeutic agents .
Forensic Toxicology
This compound can be used in forensic toxicology for the development of new detection methods for NBOMe analogues, which have been associated with severe adverse reactions .
Material Science
Furfurylamines, which have similar structures, are used as monomers in biopolymer synthesis . Therefore, “2-(5-chloro-2-ethoxyphenyl)ethan-1-amine” could potentially be used in the development of new biopolymers .
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine involves the reaction of 5-chloro-2-ethoxybenzaldehyde with ethylamine in the presence of a reducing agent to form the corresponding amine intermediate, which is then further reacted with acetaldehyde to yield the final product.", "Starting Materials": [ "5-chloro-2-ethoxybenzaldehyde", "ethylamine", "reducing agent", "acetaldehyde" ], "Reaction": [ "Step 1: 5-chloro-2-ethoxybenzaldehyde is reacted with ethylamine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the corresponding amine intermediate.", "Step 2: The amine intermediate is then further reacted with acetaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, to yield the final product, 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity." ] } | |
CAS RN |
910380-95-9 |
Product Name |
2-(5-chloro-2-ethoxyphenyl)ethan-1-amine |
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.7 |
Purity |
93 |
Origin of Product |
United States |
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